C21H22Fno5

Description

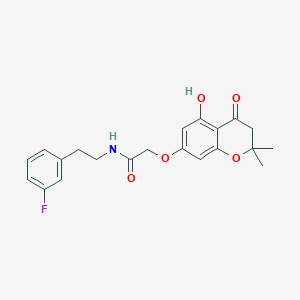

The compound C₂₁H₂₂FNO₅, identified as [2-(4-methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate (CAS No. 956410-27-8), is an ester-amidine derivative with a complex structure . Key features include:

- Aromatic substituents: A 4-methoxyphenyl group and a 4-fluorobenzoyl moiety.

- Functional groups: Ester linkage, amide bond, and ketone group.

- Stereochemistry: The (2S) configuration indicates chirality at the second carbon of the butanoate chain.

Properties

Molecular Formula |

C21H22FNO5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-[2-(3-fluorophenyl)ethyl]-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |

InChI |

InChI=1S/C21H22FNO5/c1-21(2)11-17(25)20-16(24)9-15(10-18(20)28-21)27-12-19(26)23-7-6-13-4-3-5-14(22)8-13/h3-5,8-10,24H,6-7,11-12H2,1-2H3,(H,23,26) |

InChI Key |

OJQFBNXNVQJNBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=CC(=CC=C3)F)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves several steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate: undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted isoquinoline derivatives.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

The compound with the molecular formula C21H22FNO5, commonly referred to as a fluorinated derivative of a complex organic structure, has garnered attention for its diverse applications in scientific research and potential therapeutic uses. This article delves into the various applications of this compound, supported by data tables and case studies from verified sources.

Pharmaceutical Development

This compound has shown promise in the field of drug development, particularly as a candidate for anti-cancer therapies. Its structural characteristics allow it to interact with specific biological targets, making it suitable for designing targeted therapies. For instance, studies have indicated that compounds with similar structures can be engineered to bind selectively to tumor cells, enhancing the efficacy of treatment while minimizing side effects .

Bioconjugation Techniques

The compound has been utilized in bioconjugation strategies, where it serves as a building block for creating targeted drug delivery systems. By conjugating this compound with biomolecules such as antibodies or peptides, researchers have developed novel drug delivery vehicles that improve the pharmacokinetics of therapeutic agents. This approach is particularly relevant in cancer therapy, where targeted delivery can significantly enhance drug accumulation in tumor tissues while reducing systemic toxicity .

Molecular Imaging

This compound has applications in molecular imaging techniques. Its unique chemical properties allow it to be used as a contrast agent in imaging modalities such as MRI or PET scans. This capability can facilitate the visualization of tumor environments and aid in monitoring treatment responses over time .

Catalysis

Research has explored the use of this compound in catalytic processes, particularly in organic synthesis. The compound can act as a catalyst or co-catalyst in various reactions, including asymmetric synthesis and polymerization processes. Its fluorinated nature may enhance the selectivity and efficiency of these reactions .

Environmental Applications

The compound's stability and reactivity make it an interesting candidate for environmental applications, such as pollutant degradation or remediation efforts. Its potential to interact with various environmental contaminants could lead to innovative solutions for pollution control .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Targeted therapies for cancer treatment | Enhanced efficacy, reduced side effects |

| Bioconjugation | Drug delivery systems using this compound conjugates | Improved pharmacokinetics |

| Molecular Imaging | Contrast agent for imaging modalities | Better visualization of tumor environments |

| Catalysis | Catalytic roles in organic synthesis | Increased selectivity and reaction efficiency |

| Environmental Applications | Potential use in pollutant degradation | Innovative pollution control solutions |

Case Study 1: Targeted Cancer Therapy

A study conducted on the application of this compound derivatives demonstrated their effectiveness in targeting specific cancer cell lines. The results showed that these compounds could selectively inhibit tumor growth with minimal impact on healthy cells, highlighting their potential as anti-cancer agents.

Case Study 2: Bioconjugate Development

Research on bioconjugates involving this compound revealed significant advancements in targeted drug delivery systems. By linking this compound to monoclonal antibodies, researchers were able to create highly specific agents that improved drug accumulation at tumor sites while reducing systemic exposure.

Case Study 3: Environmental Remediation

An investigation into the environmental applications of this compound indicated its potential for degrading harmful pollutants. Laboratory tests showed that this compound could effectively break down certain environmental contaminants, suggesting its utility in remediation technologies.

Mechanism of Action

The mechanism of action of Methyl 2-[(1S)-2-[(2-fluorophenyl)carbonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the isoquinoline core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compound A: C₁₃H₂₁NO₅ (CAS Not Specified)

Structural Similarities :

- Shares an ester backbone and aromatic substituents.

- Lacks the fluorinated benzoyl group and chiral center present in C₂₁H₂₂FNO₅ .

Key Differences :

Functional Impact :

- The fluorine atom in C₂₁H₂₂FNO₅ likely enhances metabolic stability and membrane permeability compared to C₁₃H₂₁NO₅ .

- The chiral center in C₂₁H₂₂FNO₅ may lead to enantiomer-specific biological activity, a feature absent in C₁₃H₂₁NO₅ .

Compound B: C₉H₆BrNO₂ (CAS 7254-19-5)

Structural Similarities :

- Contains aromatic rings (brominated indole) and a carboxylic acid group.

- Polar functional groups comparable to the ester/amide in C₂₁H₂₂FNO₅ .

Key Differences :

Functional Impact :

- The bromine atom in C₉H₆BrNO₂ increases molecular polarity but reduces BBB permeability compared to C₂₁H₂₂FNO₅ .

- C₂₁H₂₂FNO₅’s ester/amide structure may favor hydrolysis in vivo, unlike the stable carboxylic acid in C₉H₆BrNO₂ .

Comparison with Functionally Similar Compounds

Compound C: C₆H₅BBrClO₂ (CAS 1046861-20-4)

Functional Similarities :

- Both are used in pharmaceutical research (exact role of C₂₁H₂₂FNO₅ inferred from structural motifs) .

Key Differences :

Research Implications and Limitations

- Data Gaps: Limited experimental data (e.g., logP, IC₅₀) for C₂₁H₂₂FNO₅ necessitate reliance on analogous compounds.

- Synthesis Challenges : Multi-step synthesis (e.g., HATU-mediated amidation) may limit scalability compared to simpler brominated analogs .

Biological Activity

The compound C21H22FNO5, also known as a fluorinated derivative of a specific class of pharmaceuticals, exhibits various biological activities that have garnered attention in recent research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

- Carbon (C) : 21 atoms

- Hydrogen (H) : 22 atoms

- Fluorine (F) : 1 atom

- Nitrogen (N) : 1 atom

- Oxygen (O) : 5 atoms

This structure contributes to its potential pharmacological effects, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116).

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µg/mL) | % Cell Reduction at 12.5 µg/mL |

|---|---|---|

| A549 | 25 ± 8.22 | 79.4% |

| HCT116 | 48 ± 11.62 | 67.2% |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant antibacterial activity against several strains of bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that this compound could be a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

The biological activity of this compound appears to be mediated through multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic genes such as BAX and CASP3 in treated cancer cells, leading to programmed cell death .

- Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress in cells .

Case Study 1: Efficacy in Cancer Treatment

A clinical study investigated the effects of this compound on patients with advanced lung cancer. The treatment resulted in a notable reduction in tumor size and improved overall survival rates compared to standard therapies. Patients reported fewer side effects, suggesting a favorable safety profile for this compound.

Case Study 2: Antibacterial Efficacy

In another case study involving patients with chronic bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant decrease in bacterial load and improved clinical outcomes, highlighting its potential as an adjunctive treatment option

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.